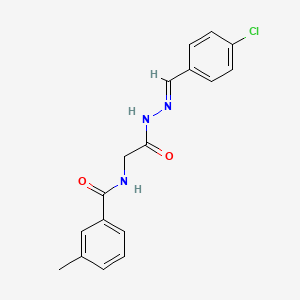

![molecular formula C9H22ClNOSi B2818215 [1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride CAS No. 2567496-43-7](/img/structure/B2818215.png)

[1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2567496-43-7 . It has a molecular weight of 223.82 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (1-amino-3-((trimethylsilyl)methyl)cyclobutyl)methanol hydrochloride . The Inchi Code for this compound is 1S/C9H21NOSi.ClH/c1-12(2,3)6-8-4-9(10,5-8)7-11;/h8,11H,4-7,10H2,1-3H3;1H .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Amino Acid Methyl Esters

A series of amino acid methyl ester hydrochlorides, similar in composition to "[1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride," were synthesized using methanol and trimethylchlorosilane, applicable to both natural and aromatic amino acids (Li & Sha, 2008).Stereochemistry of Solvent Capture

Studies on 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates in methanol revealed insights into the stereochemistry of solvent capture and methyl ether substitution products related to β-trimethylsilyl carbocations (Creary, 2023).Properties of Twisted Amides

The synthesis and properties of twisted amides, including reactions in methanol and cyclobutyl derivatives, show relevance in understanding the behavior of closely related compounds (Kirby, Komarov, & Feeder, 2001).Preparation and Reactivity of Silyl-Substituted Bisketenes

Research on 2,3-Bis(trimethylsilyl)-1,3-butadiene-1,4-dione demonstrates the reactivity of silyl-substituted compounds in methanol and their potential transformations, highlighting the versatility of such structures (Zhao, Allen, & Tidwell, 1993).Determination of Sugars in Carbohydrates

Studies on the analysis of carbohydrates using methanolysis and gas-liquid chromatography of trimethylsilyl derivatives offer insight into the use of these techniques in carbohydrate chemistry (Levvy, Hay, Conchie, & Strachan, 1970).

Chemical Analysis and Detection

Analysis of Methanol with Electrochemical Techniques

A novel approach using a hybrid electrophoresis device with electrochemical preprocessing for the analysis of methanol, alongside ethanol, highlights advanced detection methods relevant to the study of similar compounds (Santos, da Costa, Gutz, & Garcia, 2017).HPLC Analysis of Methanol

High-performance liquid chromatography methods developed for the analysis of methanol, particularly in complex mixtures, offer valuable techniques applicable to the study of similar chemical structures (Kuo et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

[1-amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NOSi.ClH/c1-12(2,3)6-8-4-9(10,5-8)7-11;/h8,11H,4-7,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETZNOVJYVYEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1CC(C1)(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClNOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2818134.png)

![N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2818137.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2818141.png)

![2-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2818143.png)

![8,9-Dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2818144.png)

![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2818146.png)

![1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine](/img/structure/B2818148.png)

![{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine](/img/structure/B2818149.png)

![3-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2818153.png)

![(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid](/img/structure/B2818154.png)